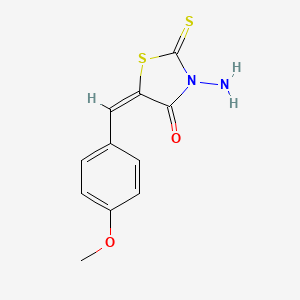![molecular formula C18H17NO3 B3612843 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3612843.png)
5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Overview
Description
5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee is complex and varies depending on the specific application. It has been found to inhibit various enzymes, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In addition, 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to modulate various signaling pathways, including the Wnt/β-catenin and NF-κB pathways.
Biochemical and Physiological Effects:
Spirooxindole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit angiogenesis. It also exhibits antifungal, antibacterial, and antiviral activities by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. In addition, 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has been found to exhibit neuroprotective, anti-inflammatory, and antidiabetic activities.
Advantages and Limitations for Lab Experiments
Spirooxindole has several advantages for use in lab experiments. It is easy to synthesize and produces high yields. It also exhibits a broad range of biological activities, making it a potential lead compound for the development of new drugs. However, 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee has some limitations for use in lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee. One area of research is the development of new drugs based on this compound. Spirooxindole has shown promise as a lead compound for the development of drugs for the treatment of cancer, fungal infections, and viral infections. Another area of research is the study of the mechanism of action of 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee. Further research is needed to fully understand the complex mechanisms by which this compound exerts its biological activities. Finally, the toxicity and pharmacokinetics of 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-onee need to be further studied to determine its safety and efficacy as a potential drug candidate.
Scientific Research Applications
Spirooxindole has been extensively studied for its potential applications in various fields of science. It has been found to possess anticancer, antifungal, antibacterial, and antiviral properties. It also exhibits neuroprotective, anti-inflammatory, and antidiabetic activities. Spirooxindole has been used as a lead compound for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-17(13-7-3-2-4-8-13)11-21-18(22-12-17)14-9-5-6-10-15(14)19-16(18)20/h2-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMFZQJRCBKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3NC2=O)OC1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B3612763.png)
![N-mesityl-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3612783.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-furoate](/img/structure/B3612790.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3612803.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3612810.png)

![5-[(4-ethylphenoxy)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B3612823.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B3612833.png)
![2,2'-[2,3-quinoxalinediylbis(thio)]bis[N-(tert-butyl)acetamide]](/img/structure/B3612835.png)

![methyl 2-({[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B3612849.png)
![5-[(2-bromophenoxy)methyl]-N-isobutyl-2-furamide](/img/structure/B3612850.png)
![ethyl 1-[2-(2-chlorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3612860.png)